molecular formula C8H15F2NO2S B15296321 tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate

tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate

Cat. No.: B15296321
M. Wt: 227.27 g/mol
InChI Key: ISIGOPYBVXSPNC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl carbamate group, a difluoropropyl chain, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropropyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or methanol and may require heating to facilitate the reaction. The sulfanyl group can be introduced through a subsequent thiolation reaction using a suitable thiol reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted difluoropropyl derivatives .

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its unique functional groups allow for selective transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

Its difluoropropyl and sulfanyl groups can interact with biological targets, leading to the development of novel therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate involves its interaction with specific molecular targets. The difluoropropyl group can form strong hydrogen bonds and electrostatic interactions with enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate

Uniqueness

tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate is unique due to the presence of both difluoropropyl and sulfanyl groups. This combination of functional groups provides distinct reactivity and interaction profiles compared to similar compounds. The difluoropropyl group enhances the compound’s stability and lipophilicity, while the sulfanyl group offers additional redox properties .

Properties

Molecular Formula

C8H15F2NO2S

Molecular Weight

227.27 g/mol

IUPAC Name

tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate

InChI

InChI=1S/C8H15F2NO2S/c1-7(2,3)13-6(12)11-4-8(9,10)5-14/h14H,4-5H2,1-3H3,(H,11,12)

InChI Key

ISIGOPYBVXSPNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CS)(F)F

Origin of Product

United States

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